5-HT6/5-HT2A receptor ligand-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-HT6/5-HT2A receptor ligand-1” is a chemical entity that interacts with both the serotonin 5-HT6 and 5-HT2A receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception. The 5-HT6 receptor is primarily found in the central nervous system and is involved in cognitive functions, while the 5-HT2A receptor is widely distributed in the brain and is associated with various neuropsychiatric conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT6/5-HT2A receptor ligand-1 typically involves multiple steps, including the formation of the core structure and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of serotonin receptors.
Biology: Investigated for its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for neuropsychiatric disorders such as schizophrenia, depression, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents and as a reference standard in analytical chemistry .
Wirkmechanismus
The compound exerts its effects by binding to the serotonin 5-HT6 and 5-HT2A receptors. Upon binding, it modulates the activity of these receptors, leading to changes in intracellular signaling pathways. The 5-HT6 receptor is coupled to G proteins that activate adenylate cyclase, increasing cyclic adenosine monophosphate levels, while the 5-HT2A receptor is linked to phospholipase C activation, resulting in the production of inositol triphosphate and diacylglycerol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-HT6 receptor ligands: Compounds like SB-271046 and ST1936, which are selective for the 5-HT6 receptor.
5-HT2A receptor ligands: Compounds such as ketanserin and LSD, which interact with the 5-HT2A receptor .
Uniqueness
The uniqueness of 5-HT6/5-HT2A receptor ligand-1 lies in its dual affinity for both the 5-HT6 and 5-HT2A receptors, allowing it to modulate multiple signaling pathways simultaneously. This dual activity makes it a valuable tool for studying the interplay between these receptors and their roles in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C21H19FN2O2 |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-[5-[[2-(5-fluoro-1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenol |
InChI |
InChI=1S/C21H19FN2O2/c22-16-3-7-20-19(11-16)15(12-24-20)9-10-23-13-18-6-8-21(26-18)14-1-4-17(25)5-2-14/h1-8,11-12,23-25H,9-10,13H2 |
InChI-Schlüssel |
YKUHLXRZNYUNSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.